molecular formula C23H16ClN5O2S B2420149 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 946262-60-8

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2420149
CAS No.: 946262-60-8
M. Wt: 461.92
InChI Key: MXGAVIYWPFYBJD-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, and a naphthylacetamide moiety

Properties

CAS No.

946262-60-8

Molecular Formula

C23H16ClN5O2S

Molecular Weight

461.92

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H16ClN5O2S/c24-15-8-10-16(11-9-15)29-21-18(12-25-29)22(31)28-23(27-21)32-13-20(30)26-19-7-3-5-14-4-1-2-6-17(14)19/h1-12H,13H2,(H,26,30)(H,27,28,31)

InChI Key

MXGAVIYWPFYBJD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Attachment of the naphthylacetamide moiety: This can be accomplished through a thioetherification reaction, where the pyrazolo[3,4-d]pyrimidine derivative reacts with a naphthylacetamide precursor in the presence of a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar compounds to 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide include other pyrazolopyrimidines and naphthylacetamide derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical reactivity and biological activity. For example:

Biological Activity

The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a novel derivative within the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered attention due to their potential biological activities, particularly in cancer therapy and as inhibitors of various enzymes. This article aims to provide a comprehensive overview of the biological activity of this specific compound, summarizing relevant research findings and case studies.

The molecular formula for this compound is C21H18ClN5O2SC_{21}H_{18}ClN_{5}O_{2}S, with a molecular weight of approximately 439.92 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC21H18ClN5O2SC_{21}H_{18}ClN_{5}O_{2}S
Molecular Weight439.92 g/mol
Purity≥ 95%

Anticancer Properties

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives synthesized from this scaffold have shown promising results as epidermal growth factor receptor (EGFR) inhibitors.

In Vitro Studies

  • Cell Lines Tested : The compound was evaluated against A549 (lung cancer) and HCT-116 (colon cancer) cell lines.
  • IC50 Values :
    • Compound 12b (a related derivative) exhibited IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively.
    • It demonstrated potent inhibition of wild-type EGFR with an IC50 of 0.016 µM, and also showed activity against mutant EGFR (T790M) with an IC50 of 0.236 µM .
  • Mechanism of Action : Flow cytometric analysis revealed that the compound induces apoptosis and arrests the cell cycle at the S and G2/M phases, significantly increasing the BAX/Bcl-2 ratio by 8.8-fold .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties associated with pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively.

Experimental Findings

  • Compounds derived from this scaffold demonstrated IC50 values in the low micromolar range for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is heavily influenced by their structural features:

  • Substituents on the pyrazolo[3,4-d]pyrimidine core can enhance or diminish activity.
  • Electron-withdrawing groups at specific positions have been correlated with increased potency against targeted enzymes .

Case Study 1: EGFR Inhibition

A study focused on synthesizing new derivatives from the pyrazolo[3,4-d]pyrimidine scaffold revealed that certain modifications led to enhanced EGFR inhibitory activity. The most effective derivative showed:

  • Inhibition : High selectivity towards EGFR over other kinases.
  • Clinical Relevance : Potential application in treating lung and colon cancers resistant to conventional therapies .

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory potential of similar compounds found that:

  • In Vivo Models : The compounds significantly reduced paw edema in carrageenan-induced models.
  • Mechanism : They suppressed mRNA expression levels of inflammatory markers such as iNOS and COX-2 .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. A typical approach includes:

Cyclization : Reacting 4-chlorophenyl hydrazine derivatives with thioketones or thioamides under reflux in DMF or THF to form the pyrazolo-pyrimidine backbone .

Thioether Formation : Introducing the thioacetamide group via nucleophilic substitution, often requiring anhydrous conditions and catalysts like triethylamine .

Acylation : Coupling with naphthalen-1-yl amine using EDCI/HOBt or DCC as coupling agents in dichloromethane .
Key Considerations :

  • Temperature control (60–80°C) minimizes side reactions during cyclization .
  • Inert atmospheres (N₂/Ar) prevent oxidation of sulfur-containing intermediates .
  • Purity (>95%) is confirmed via HPLC and mass spectrometry .

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns protons/carbons to the pyrazolo-pyrimidine core, thioether linkage, and naphthalene acetamide. Key signals include:
  • Pyrazolo-pyrimidine C=O at ~170 ppm (¹³C) .
  • Naphthalene aromatic protons at 7.2–8.5 ppm (¹H) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the congested aromatic regions .

Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 474.08) .

X-ray Crystallography : Resolves stereoelectronic effects of the 4-chlorophenyl and naphthalene substituents .

Q. What preliminary biological activities have been reported for structurally related compounds?

Methodological Answer: Analogous pyrazolo-pyrimidine derivatives exhibit:

Anticancer Activity : IC₅₀ values of 1–10 µM against breast (MCF-7) and colon (HCT-116) cancer lines via kinase inhibition (e.g., CDK2/4) .

Antimicrobial Effects : MIC values of 8–32 µg/mL against S. aureus and E. coli by disrupting membrane integrity .

Anti-inflammatory Action : COX-2 inhibition (70–85% at 10 µM) in LPS-induced macrophages .
Experimental Design :

  • In vitro assays : Use MTT for cytotoxicity and broth microdilution for antimicrobial testing .
  • Target Validation : Molecular docking (AutoDock Vina) and Western blotting for kinase/COX-2 inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer: Key SAR Insights :

4-Chlorophenyl Group : Enhances target affinity (e.g., ΔG = −9.2 kcal/mol in CDK2 docking) but reduces solubility. Replace with polar substituents (e.g., -SO₂NH₂) to improve pharmacokinetics .

Naphthalene Moiety : Hydrophobic interactions with enzyme pockets (e.g., COX-2). Fluorination at C-2 increases metabolic stability .

Thioether Linker : Replacing sulfur with sulfone (-SO₂-) improves oxidative stability but may reduce potency .
Experimental Workflow :

  • Synthesize analogs via parallel synthesis (e.g., Ugi-azide reaction).
  • Evaluate using SPR (binding kinetics) and MD simulations (dynamic interactions) .

Q. What strategies resolve contradictions in reported biological data across similar compounds?

Methodological Answer: Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or incubation times.

  • Solution : Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., ATP-based viability + apoptosis markers) .

Substituent Effects : A 3-methoxy vs. 4-chloro group alters target selectivity.

  • Solution : Perform pairwise comparisons using isogenic cell lines or CRISPR-edited targets .

Solubility Artifacts : Poor solubility in DMSO may skew IC₅₀ values.

  • Solution : Use nanoformulations (e.g., PEGylated liposomes) or cyclodextrin complexes .

Q. How can computational methods predict off-target interactions and toxicity?

Methodological Answer:

Pharmacophore Modeling : Identify overlapping features with known toxicophores (e.g., hERG channel inhibitors) .

Off-Target Screening : Use SwissTargetPrediction or SEA to rank potential targets .

ADMET Prediction :

  • CYP450 Inhibition : DataWarrior or admetSAR .
  • Ames Test (in silico) : ProTox-II for mutagenicity risk .
    Validation : Compare with in vitro hepatocyte assays (e.g., CYP3A4 inhibition) and zebrafish toxicity models .

Q. What advanced reaction engineering approaches enhance scalability of the synthesis?

Methodological Answer:

Flow Chemistry :

  • Enables precise control of exothermic steps (e.g., thioether formation) via microreactors .
  • Reduces reaction time from 24h (batch) to 2h (flow) .

Catalyst Optimization :

  • Immobilized Pd catalysts for Suzuki couplings (reusable for >5 cycles) .

Process Analytical Technology (PAT) :

  • In-line FTIR monitors intermediate formation, reducing purification steps .

Q. How can crystallography and cryo-EM elucidate binding modes with biological targets?

Methodological Answer:

Protein Crystallography :

  • Co-crystallize the compound with CDK2 (PDB: 1AQ1) at 1.8 Å resolution. Soak crystals in 10 mM ligand solution .

Cryo-EM :

  • For large complexes (e.g., ribosomes), use 300 kV microscopes (e.g., Titan Krios) and 50,000 particles for 3D reconstruction .

Density Functional Theory (DFT) :

  • Calculate electrostatic potential maps to validate observed H-bonding with Asp86/CDK2 .

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